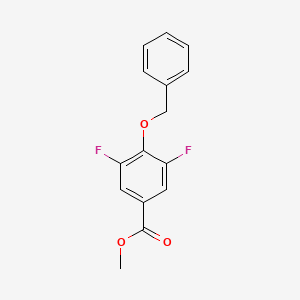

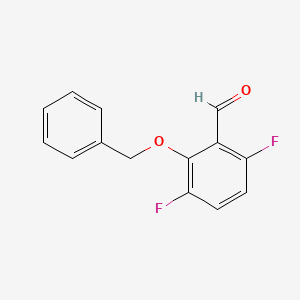

2-(Benzyloxy)-3,6-difluorobenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Benzyloxy)-3,6-difluorobenzaldehyde (2-BDFB) is a fluorinated aldehyde derived from benzaldehyde, an organic compound with a wide range of applications in scientific research. 2-BDFB is a low-toxicity compound with a broad range of biochemical and physiological effects, making it a useful tool for scientists in various fields.

科学研究应用

Synthesis of Benzyl Ethers and Esters

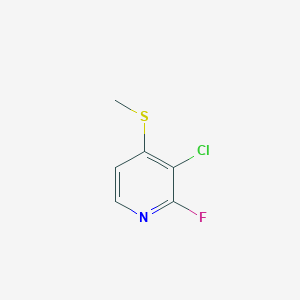

“2-(Benzyloxy)-3,6-difluorobenzaldehyde” is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Choice of Solvent

The choice of solvent plays a crucial role in the reaction involving “2-(Benzyloxy)-3,6-difluorobenzaldehyde”. Observations on the appropriate choice of solvent (toluene vs. trifluorotoluene) have been made .

Synthesis of Arylmethyl Ethers

The methodology involving “2-(Benzyloxy)-3,6-difluorobenzaldehyde” has been extended to the synthesis of other arylmethyl ethers .

Protection of Complex Alcohol Substrates

The benzyl group is widely used as a protecting group. However, protection of complex alcohol substrates as benzyl ethers is often frustrated by the need to employ basic or acidic conditions that may not be compatible with intricate systems. “2-(Benzyloxy)-3,6-difluorobenzaldehyde” can install protecting groups under neutral conditions .

Synthesis of 2-(Benzyloxy)hydroquinone

“2-(Benzyloxy)-3,6-difluorobenzaldehyde” is used in the synthesis of 2-(benzyloxy)hydroquinone .

Preparation of Sequential Polypeptides

This compound is also used to prepare sequential polypeptides .

Synthesis of Multidentate Chelating Ligands

“2-(Benzyloxy)-3,6-difluorobenzaldehyde” is used as a reagent for the synthesis of multidentate chelating ligands .

Pharmaceutical Research

This compound is used in pharmaceutical research and also acts as a pharmaceutical intermediate .

安全和危害

未来方向

The future directions for the study of 2-(Benzyloxy)-3,6-difluorobenzaldehyde could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science could be investigated . Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been suggested .

作用机制

Target of Action

Similar compounds have been shown to target enzymes such as carm1 . CARM1 is a protein arginine methyltransferase that plays a crucial role in various biological processes, including gene transcription, signal transduction, and DNA repair .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(Benzyloxy)-3,6-difluorobenzaldehyde might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s worth noting that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially affect various biochemical pathways, particularly those involving oxidative stress and inflammation.

Result of Action

Similar compounds have been shown to have antitumor efficacy in a melanoma xenograft model . This suggests that 2-(Benzyloxy)-3,6-difluorobenzaldehyde might also have potential anticancer properties.

属性

IUPAC Name |

3,6-difluoro-2-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-7-13(16)14(11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRGWHWDDCWVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2C=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-3,6-difluorobenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。